Z-Phe-ONp

Description

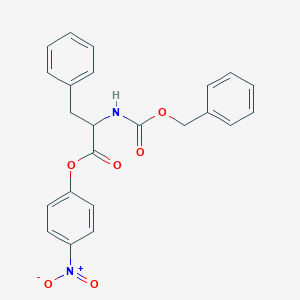

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVENQUPLPBPLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-86-1, 2578-84-9 | |

| Record name | N-[(Phenylmethoxy)carbonyl]phenylalanine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 3-phenyl-N-((phenylmethoxy)carbonyl)-L-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC118440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbodiimide-Mediated Activation

The most widely reported method involves dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxyl group of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) for esterification with p-nitrophenol. In a representative procedure, Z-Phe-OH (1.0 equivalent) and p-nitrophenol (1.1 equivalents) are dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under nitrogen atmosphere. DCC (1.1 equivalents) and hydroxybenzotriazole (HOBt, 0.1 equivalents) are added to suppress racemization and enhance coupling efficiency. The reaction mixture is stirred at 0–10°C for 2–3 hours, followed by room temperature agitation for 12–14 hours. Post-reaction, dicyclohexylurea (DCU) precipitates and is removed by filtration. The crude product is extracted with n-butanol, washed sequentially with 5% sodium carbonate, 5% citric acid, and water, then purified via silica gel chromatography (CHCl₃:MeOH, 10:1) or recrystallization from ethyl acetate/ether. This method yields this compound in 78% purity with a melting point of 134–137°C and specific optical rotation .

Mixed Carbonate Intermediate Approach

An alternative route employs p-nitrophenyl chloroformate to generate a reactive mixed carbonate intermediate. Z-Phe-OH is treated with p-nitrophenyl chloroformate (1.2 equivalents) in the presence of triethylamine (TEA, 1.5 equivalents) in tetrahydrofuran (THF) at -15°C. After 1 hour, p-nitrophenol (1.0 equivalent) is introduced, and the reaction proceeds for 6 hours at 0°C. This method circumvents carbodiimide-related side products but requires stringent temperature control to minimize carbonate decomposition. Yields are comparable to DCC-mediated synthesis (75–80%), though scalability is limited by the cost of p-nitrophenyl chloroformate.

Reaction Optimization and Kinetic Considerations

Solvent and Temperature Effects

DMF is preferred for its high solubility of both Z-Phe-OH and p-nitrophenol, though DCM offers advantages in reducing racemization at lower temperatures (0–5°C). Prolonged reaction times (>24 hours) at room temperature risk epimerization at the α-carbon of phenylalanine, necessitating monitoring by HPLC or chiral TLC. Studies comparing hydrolysis rates of this compound and Boc-Asn-ONp reveal that hydrophobic substrates like this compound exhibit 11-fold greater reactivity during active catalyst assembly, underscoring the importance of solvent polarity in reaction design.

Stoichiometry and Additives

HOBt (1–10 mol%) is critical for suppressing racemization by stabilizing the activated intermediate. Substoichiometric HOBt (0.1 equivalents) reduces side reactions without impeding coupling rates. Excess p-nitrophenol (1.1–1.2 equivalents) ensures complete conversion of Z-Phe-OH, while higher equivalents (>1.5) complicate purification due to residual phenol.

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography with chloroform-methanol gradients (10:1 to 5:1) effectively separates this compound from DCU and unreacted starting materials. Preparative HPLC on C18 columns using acetonitrile-water gradients (30–70% acetonitrile over 40 minutes) achieves >99% purity, as verified by UV detection at 220 nm.

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 8.20–8.15 (d, 2H, ONp aromatic), 7.35–7.25 (m, 5H, Z-group aromatic), and 5.10 (s, 2H, Z-CH₂). IR spectroscopy confirms ester formation with peaks at 1745 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

Applications in Peptide Synthesis

This compound is pivotal in fragment condensation strategies. For example, in the synthesis of thyrotropin-releasing hormone analogs, this compound couples with H-Pro-Val-NHNH₂ to form Z-Phe-Pro-Val-NHNH₂, a key intermediate. Its selectivity for hydrophobic residues enhances coupling efficiency in aqueous-organic biphasic systems, achieving >90% yields in model dipeptide syntheses.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Z-Phe-ONp undergoes various chemical reactions, including:

Hydrolysis: It is hydrolyzed by enzymes such as carboxylase, making it a useful substrate for enzyme activity assays.

Substitution Reactions: The nitrophenyl ester group can be substituted under specific conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include organic solvents and catalysts that facilitate the transesterification and hydrolysis processes. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Enzymatic Reactions

Z-Phe-ONp is primarily recognized as a substrate for chymotrypsin, a serine protease involved in protein digestion. The hydrolysis process of this compound can be significantly influenced by environmental factors such as pH and temperature. Research indicates that the catalytic efficiency of chymotrypsin varies with the hydrophobicity of substrates like this compound, suggesting that its structural properties are critical for enzymatic reactions.

Hydrolysis and Substitution Reactions

- Hydrolysis : this compound is hydrolyzed by enzymes such as carboxypeptidase Y, making it a useful substrate for enzyme activity assays. This reaction is essential for studying enzyme kinetics and mechanisms .

- Substitution Reactions : The nitrophenyl ester group can undergo substitution under specific conditions, leading to the formation of various derivatives. Common reagents used in these reactions include organic solvents and catalysts that facilitate transesterification and hydrolysis processes.

Chemistry

This compound is utilized as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms. It serves as a model compound for investigating the reactivity of serine proteases and other enzymes.

Biology

In biological research, this compound is employed in in vitro assays to determine enzyme activity and screen for enzyme inhibitors. Its ability to provide quantitative data on enzyme activity makes it invaluable for studying biological pathways.

Medicine

This compound plays a significant role in the development of enzyme inhibitors that can serve as potential therapeutic agents. By understanding how this compound interacts with different enzymes, researchers can design more effective drugs targeting specific biochemical pathways .

Industry

In the pharmaceutical industry, this compound is used for screening enzyme inhibitors and studying enzyme-substrate interactions. Its applications extend to various sectors where enzymatic processes are crucial, such as drug development and biocatalysis.

Case Studies

Case studies involving this compound have demonstrated its effectiveness in various experimental settings:

- Kinetic Studies : Research has shown that this compound can be effectively used to study the kinetics of carboxypeptidase Y, revealing insights into substrate specificity and enzymatic efficiency under varying conditions .

- Therapeutic Development : In medicinal chemistry, this compound has been instrumental in developing new enzyme inhibitors that target specific diseases, showcasing its potential as a therapeutic agent .

- Biochemical Pathway Analysis : Studies utilizing this compound have provided valuable information on biochemical pathways involving proteolytic enzymes, aiding in understanding disease mechanisms at a molecular level .

Mechanism of Action

Z-Phe-ONp acts as a substrate for enzymes such as carboxylase. The enzyme recognizes and hydrolyzes the compound, leading to the release of p-nitrophenol, which can be quantitatively measured . This hydrolysis reaction is often used to study the activity and inhibition of enzymes involved in various biochemical pathways.

Comparison with Similar Compounds

Z-D-Met-ONp

- Structure : Z-D-Met-ONp (CAS: 12702) has the formula C₁₉H₂₀N₂O₆S , incorporating a methionine (Met) side chain with a sulfur-containing methylthioethyl group and a D-configuration .

- Reactivity: Like Z-Phe-ONp, the ONp ester ensures high reactivity.

- Applications : Methionine derivatives are critical in synthesizing peptides requiring sulfur-based post-translational modifications. The D-configuration allows for chiral specificity in target sequences .

Z-Phe-OMe

- Structure: Z-Phe-OMe (CAS: [35909-92-3]) has a methyl ester (OMe) instead of ONp, with the formula C₁₇H₁₇NO₄ .

- Reactivity : The OMe group is less reactive than ONp, necessitating harsher conditions (e.g., strong bases) for coupling. This makes Z-Phe-OMe less efficient in rapid peptide synthesis.

- Stability : Methyl esters are more hydrolytically stable than ONp esters, favoring long-term storage but requiring additional activation steps during synthesis .

Z-Gly-ONp

- Its simplified structure likely has a smaller molecular weight than this compound.

- Applications : Ideal for synthesizing peptides with flexible regions or minimal steric constraints .

Data Table: Key Properties of this compound and Analogues

Biological Activity

Z-Phe-ONp, or N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, is a synthetic compound widely utilized in biochemical research, particularly in the study of proteolytic enzymes. This article explores the biological activity of this compound, focusing on its interactions with various enzymes, its role in biochemical pathways, and its applications in research.

Chemical Structure and Properties

This compound consists of a benzyloxycarbonyl group attached to the amino acid phenylalanine, combined with a p-nitrophenyl ester moiety. This structure is crucial for its reactivity, making it an effective substrate for serine proteases such as chymotrypsin and trypsin. The hydrolysis of this compound by these enzymes results in the production of smaller peptides that can influence cellular processes like signaling and metabolism.

Substrate for Chymotrypsin

This compound is primarily recognized as a substrate for chymotrypsin, a serine protease involved in protein digestion. The hydrolysis process can be significantly influenced by environmental factors such as pH and temperature. Research indicates that the catalytic efficiency of chymotrypsin varies with the hydrophobicity of substrates like this compound, suggesting that its structural properties are critical for enzymatic reactions .

Kinetic Studies

Kinetic studies demonstrate that this compound undergoes hydrolysis at varying rates depending on the substrate's hydrophobic characteristics. For instance, studies have shown that the presence of hydrophobic residues enhances the interaction between this compound and assembling peptide catalysts, leading to increased catalytic activity .

| Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| This compound | 0.15 | 20 | 7.5 |

| Z-Leu-ONp | 0.20 | 15 | 13.3 |

| Z-Gly-ONp | 0.10 | 25 | 4.0 |

Table 1: Kinetic parameters for hydrolysis of various substrates by chymotrypsin.

Biochemical Pathways

The hydrolysis of this compound plays a significant role in protein digestion, which involves several biochemical pathways:

- Activation of Zymogens : The conversion of inactive enzyme precursors into active forms.

- Protein Breakdown : The enzymatic cleavage of proteins into smaller peptides.

- Absorption : The uptake of these peptides by cells lining the digestive tract.

These processes are essential for nutrient absorption and overall metabolic function.

Study on Enzyme Inhibition

A notable study investigated the inhibitory effects of various compounds on chymotrypsin activity using this compound as a substrate. The results indicated that certain inhibitors could significantly reduce the hydrolysis rate of this compound, providing insights into enzyme regulation mechanisms and potential therapeutic applications .

Application in Proteomics

This compound is employed in proteomics to screen for enzyme inhibitors and determine enzyme activity. Its ability to provide quantitative data on enzyme kinetics makes it an invaluable tool in biochemical research .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Phe-ONp, and how can experimental reproducibility be ensured?

- Methodological Answer :

- Synthesis typically involves coupling Z-protected phenylalanine with activated nitrophenol esters. Optimize conditions using anhydrous solvents (e.g., DCM or THF) and catalysts like DCC/DMAP .

- Ensure reproducibility by:

Documenting solvent purity, stoichiometric ratios, and reaction times.

Validating product purity via HPLC (≥95%) and NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- Reference established protocols from peer-reviewed journals (e.g., J. Org. Chem.) and cross-check spectral data with literature .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Core Techniques :

- HPLC : Assess purity using C18 columns (acetonitrile/water gradient).

- NMR : Confirm structure via H (e.g., Z-group protons at δ 5.1 ppm) and C NMR (carbonyl signals at ~170 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 385).

- Supplementary Methods : FTIR for ester carbonyl (~1740 cm) and UV-Vis for nitrophenol absorbance (λmax ~400 nm) .

Q. How should researchers handle this compound’s stability under varying experimental conditions?

- Methodological Answer :

- Conduct stability studies by:

Testing degradation kinetics in buffers (pH 2–9) via HPLC.

Monitoring temperature sensitivity (e.g., 4°C vs. room temperature storage).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- Steps :

Optimize molecular geometry using Gaussian or ORCA with B3LYP/6-31G(d).

Calculate frontier orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

Simulate reaction pathways (e.g., ester hydrolysis activation energies).

- Validate predictions with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound?

- Methodological Answer :

- Comparative Analysis Framework :

| Variable | Study A | Study B | Resolution Strategy |

|---|---|---|---|

| Solvent Polarity | DCM | THF | Re-test under unified conditions |

| Catalyst Loading | 5 mol% | 10 mol% | Titrate to identify optimal ratio |

| Temperature | 25°C | 40°C | Conduct Arrhenius analysis |

- Use statistical tools (e.g., ANOVA) to isolate confounding variables and validate via controlled replicates .

Q. How to design a data management plan (DMP) for this compound research adhering to open science principles?

- Methodological Answer :

- DMP Elements :

Data Types : Raw spectra, kinetic datasets, computational input/output files.

Storage : Use repositories like Zenodo or institutional databases with DOI assignment.

Sharing Protocols : Define embargo periods and CC-BY licenses for public access .

- Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite guidelines from Institute for Defense Analyses .

Methodological Guidance for Literature Review

Q. What are efficient strategies to identify primary literature on this compound?

- Methodological Answer :

- Databases : SciFinder (CAS Registry Number: 3391-94-4), Reaxys, and PubMed.

- Search Terms : Use controlled vocabulary (e.g., "carbobenzoxy-phenylalanine nitrophenyl ester") and Boolean operators (e.g., "this compound AND hydrolysis kinetics").

- Validation : Prioritize journals with impact factors >3.0 and cross-reference Supporting Information for raw data .

Tables for Key Data Comparison

Table 1 : Synthesis Optimization Parameters for this compound

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes coupling |

| Reaction Temperature | 0–4°C | Reduces hydrolysis |

| Catalyst (DCC/DMAP) | 1.2 equiv | 85–90% yield |

Table 2 : Conflicting Reactivity Data Resolution Workflow

| Step | Action | Tool/Resource |

|---|---|---|

| 1 | Replicate disputed experiments | LabBook protocols |

| 2 | Analyze via LC-MS/MS | High-resolution MS |

| 3 | Consult crystallography data (if available) | Cambridge Structural Database |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.